

Application Notes and Protocols: ENPP-1-IN-16

Dosage and Administration In Vivo

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Compound of Interest

Compound Name: *Enpp-1-IN-16*

Cat. No.: *B12390144*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi). Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its ability to hydrolyze the cyclic dinucleotide 2'3'-cGAMP, a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. Inhibition of ENPP1 can therefore enhance the innate immune response against tumors.

ENPP-1-IN-16 is a known inhibitor of ENPP1. These application notes provide an overview of its potential in vivo application, drawing upon available data for ENPP1 inhibitors and outlining detailed protocols for preclinical evaluation in mouse models of cancer.

Quantitative Data Summary

While specific in vivo dosage and administration data for **ENPP-1-IN-16** are not extensively available in the public domain, the following table summarizes representative data from preclinical studies of other potent, small-molecule ENPP1 inhibitors. This information can serve as a valuable starting point for designing in vivo studies with **ENPP-1-IN-16**.

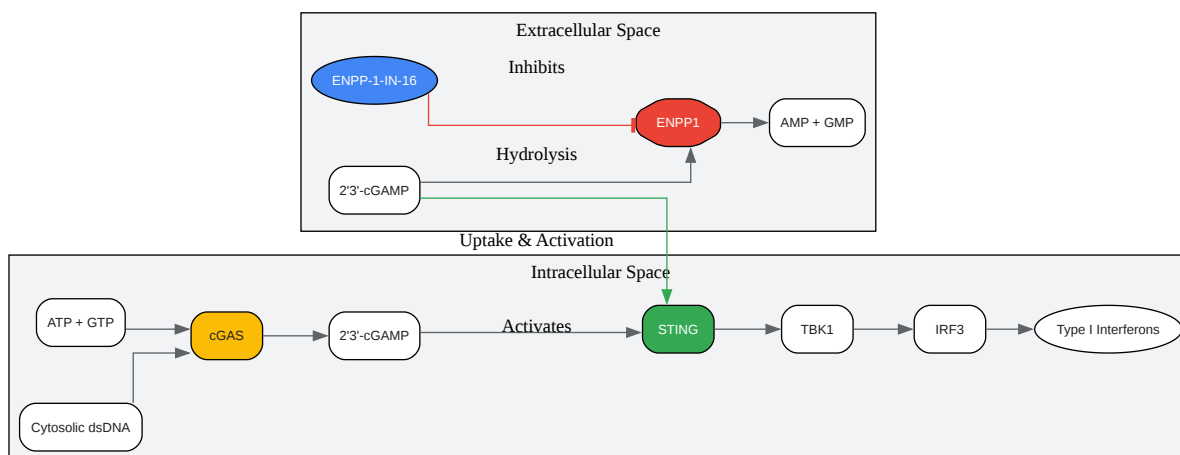
Compound	Animal Model	Tumor Model	Dosage	Administration Route	Key Findings
LCB33	Mouse	CT-26 colorectal syngeneic	5 mg/kg	Oral	39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[1]
STF-1623	Mouse (BALB/c)	EMT6 breast cancer	Not specified	Subcutaneous	Showed favorable pharmacokinetic properties in the tumor despite rapid systemic clearance.[2]
Unnamed Inhibitor	Mouse	4T1 triple-negative breast cancer	80 mg/kg	Not specified	Combined with an anti-PD-1 antibody, achieved a 77.7% TGI and improved survival.
RBS2418	Human (single patient)	Metastatic adrenal cancer	100, 200, 400 mg BID	Oral	Well-tolerated in combination with pembrolizumab; achieved plasma

concentration
s sufficient for
complete
ENPP1
inhibition.

Signaling Pathways

ENPP1 and the cGAS-STING Pathway

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP. Inhibition of ENPP1 prevents cGAMP degradation, leading to STING activation and a subsequent anti-tumor immune response.



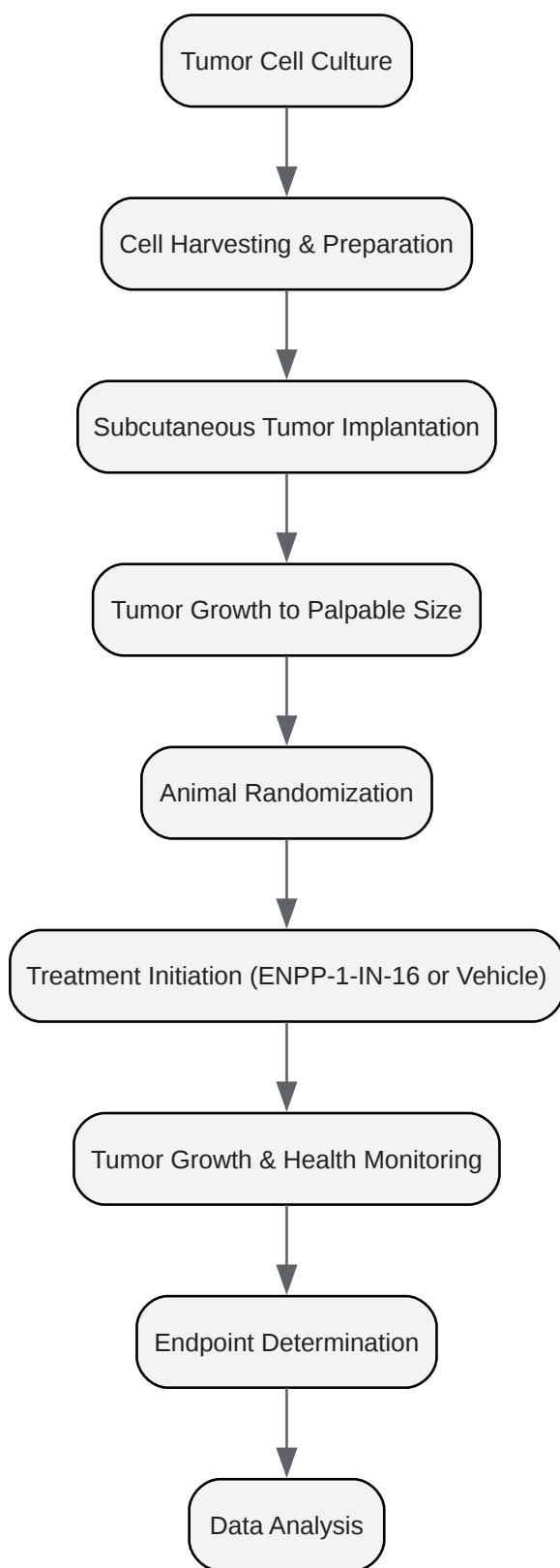
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Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of **ENPP-1-IN-16** in a subcutaneous mouse cancer model.

Experimental Workflow



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Caption: In vivo efficacy study workflow.

Tumor Cell Culture and Implantation

Objective: To establish subcutaneous tumors in mice.

Materials:

- Appropriate cancer cell line (e.g., CT-26, 4T1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take-rate)
- Syringes (1 mL) with needles (25-27 gauge)
- Immunocompetent mice (e.g., BALB/c for syngeneic models)

Protocol:

- Culture tumor cells to 70-80% confluency.
- Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1×10^6 cells/100 μ L).
- If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
- Anesthetize the mice according to approved institutional protocols.
- Inject 100 μ L of the cell suspension subcutaneously into the flank of each mouse.[\[3\]](#)[\[4\]](#)
- Monitor the mice for recovery from anesthesia.

In Vivo Dosing and Administration

Objective: To administer **ENPP-1-IN-16** to tumor-bearing mice.

Formulation (Example for Oral Gavage):

- Based on available information for other small molecule inhibitors, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be considered. The final formulation should be optimized based on the physicochemical properties of **ENPP-1-IN-16**.

Administration (Oral Gavage):

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Prepare the dosing solution of **ENPP-1-IN-16** at the desired concentration.
- Administer the designated dose (e.g., 5 mg/kg) to the treatment group via oral gavage using a proper-sized feeding needle.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Administer an equal volume of the vehicle to the control group.
- Repeat dosing as per the planned schedule (e.g., once daily).

Tumor Growth Monitoring and Endpoint

Objective: To assess the anti-tumor efficacy of **ENPP-1-IN-16**.

Protocol:

- Measure tumor dimensions using digital calipers at regular intervals (e.g., every 2-3 days).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[\[10\]](#)
- Monitor the body weight and overall health of the mice throughout the study.
- Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[\[3\]](#)[\[11\]](#)

- Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Disclaimer

This document is intended for research purposes only. The provided protocols are examples and should be adapted and optimized based on the specific experimental context, the physicochemical properties of **ENPP-1-IN-16**, and institutional guidelines. All animal experiments must be conducted in compliance with applicable laws and regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

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